1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone
Description
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS: 1353980-22-9; molecular formula: C₁₀H₁₉NO₃; molecular weight: 201.26 g/mol) is a piperidine-derived compound featuring a 2-hydroxyethoxymethyl substituent at the 4-position of the piperidine ring and an ethanone group at the 1-position . It serves as a biochemical and pharmaceutical intermediate, with applications in drug development and organic synthesis. Its structural uniqueness lies in the hydrophilic hydroxyethoxymethyl side chain, which may enhance solubility compared to non-polar analogs .
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-hydroxyethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(13)11-4-2-10(3-5-11)8-14-7-6-12/h10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTOZFLWAJGOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)COCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201754 | |
| Record name | Ethanone, 1-[4-[(2-hydroxyethoxy)methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-22-9 | |
| Record name | Ethanone, 1-[4-[(2-hydroxyethoxy)methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-[(2-hydroxyethoxy)methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone typically involves the reaction of piperidine with ethylene oxide to introduce the hydroxy-ethoxymethyl group. This is followed by the acylation of the resulting intermediate with ethanoyl chloride to form the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy-ethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. The hydroxy-ethoxymethyl group allows for hydrogen bonding with enzymes or receptors, while the piperidine ring provides structural stability. This compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Ethanone Derivatives
Iloperidone-Related Compounds
- 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS: Not provided. Molecular Formula: C₂₃H₂₅FN₂O₄. Key Features: Contains a fluorobenzoisoxazole moiety linked via a propoxy group to the piperidine ring and a 3-methoxyphenyl group. Properties: Demonstrated antipsychotic activity as a precursor to Iloperidone. Metabolized via O-dealkylation, yielding hydroxylated derivatives with altered pharmacokinetics . Comparison: The fluorinated aromatic system increases lipophilicity and receptor affinity compared to the hydroxyethoxymethyl substituent in the target compound.
1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone
- CAS : 70979-23-4.
- Molecular Formula: C₉H₁₇NO₃.
- Key Features : Hydroxyethoxy group directly attached to the piperidine ring.
- Properties : Similar molecular weight (187.24 g/mol) but lacks the methylene spacer in the hydroxyethoxymethyl group of the target compound. This structural difference may reduce steric hindrance and alter metabolic stability .
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
- CAS : 84162-82-3.
- Molecular Formula: C₁₄H₁₅F₂NO₂.
- Key Features : Difluorobenzoyl group at the 4-position of piperidine.
- Properties : Increased aromaticity and electron-withdrawing fluorine atoms enhance binding to hydrophobic pockets in enzymes or receptors. Used as Risperidone Impurity 19 .
- Comparison : The fluorobenzoyl group confers greater metabolic stability but lower solubility compared to the hydrophilic hydroxyethoxymethyl substituent.
Amino-Substituted Analogs
1-{4-[(2-Aminoethyl)(ethyl)amino]-piperidin-1-yl}-ethanone
- CAS : 1353972-10-5.
- Molecular Formula : C₁₁H₂₁N₃O.
- Key Features: Ethylamino and aminoethyl substituents.
- Properties: Higher nitrogen content (13.3%) enhances hydrogen-bonding capacity and basicity. Potential applications in chelation or targeting amine-sensitive receptors .
1-{4-[(2-Aminoethyl)cyclopropylamino]-piperidin-1-yl}-ethanone
Heterocyclic and Aromatic Derivatives
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone
- CAS: Not provided.
- Molecular Formula : C₂₂H₂₈F₂O₅.
- Key Features : Pyrazole and thiophene rings with a hydroxyphenyl group.
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone
- CAS: Not provided.
- Key Features : Dinitrophenyl substituent.
- Properties: Electron-withdrawing nitro groups reduce electron density at the ethanone carbonyl, accelerating isomerization kinetics (rate constant: 380 s⁻¹ at fusion temperature) .
Positional Isomers
1-[2-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone
- CAS : 1353982-93-0.
- Molecular Formula: C₁₀H₁₉NO₃.
- Key Features : 2-Hydroxyethoxymethyl substituent (vs. 4-position in the target compound).
Key Observations :
- Hydrophilic substituents (e.g., hydroxyethoxymethyl) enhance solubility but may reduce membrane permeability.
- Fluorinated and aromatic groups improve target binding but often at the cost of solubility.
- Positional isomerism and heterocyclic modifications significantly alter conformational dynamics and biological activity.
Biological Activity
1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, also known by its CAS number 1353980-22-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a piperidine ring, which is known for its significance in medicinal chemistry, particularly in the development of drugs targeting the central nervous system and other therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 1353980-22-9 |
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Piperidine Derivatives in Cancer Research
A study investigated the effects of piperidine derivatives on malignant pleural mesothelioma (MPM) cells. The results demonstrated that certain derivatives exhibited significant antiproliferative activity through mechanisms involving the inhibition of the ERK pathway and modulation of CD44 expression . Although specific data for this compound was not provided, its structural similarity suggests potential for similar activity.
Neuropharmacological Effects
Piperidine-based compounds are often studied for their neuropharmacological effects. They may influence neurotransmitter systems such as dopamine and serotonin, which are critical in managing conditions like depression and anxiety.
In Vitro Studies
In vitro assays have been essential in evaluating the biological activity of piperidine derivatives. For instance, a study on related compounds reported IC values indicating effective inhibition of specific cancer cell lines at low concentrations . These findings suggest that further research on this compound could yield valuable insights into its pharmacological potential.
Summary of Biological Activities
The following table summarizes key findings from studies related to piperidine derivatives and their biological activities:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone, and what key intermediates should be monitored?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes alkylation of 4-hydroxymethylpiperidine with 2-hydroxyethyl halides, followed by acetylation. Key intermediates such as the hydroxyl-piperidine precursor and the acetylated intermediate should be monitored using thin-layer chromatography (TLC) and mass spectrometry (MS). For example, analogous piperidine derivatives are synthesized via nucleophilic substitution and characterized by tracking intermediates at each step .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodology : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For instance, H-NMR can identify characteristic peaks such as the acetyl methyl group (~2.1 ppm) and piperidine ring protons (1.5–3.5 ppm). Comparative analysis with published spectra of structurally similar compounds (e.g., 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone) ensures accuracy .
Q. What in vitro assays are suitable for preliminary assessment of this compound's biological activity?
- Methodology : Conduct enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) and receptor binding studies (e.g., radioligand displacement assays targeting GPCRs). For example, related piperidine derivatives have been screened for neurotransmitter receptor affinity using competitive binding assays with H-labeled ligands .
Advanced Research Questions
Q. How do structural modifications to the piperidine ring influence the compound's binding affinity to biological targets?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., fluorination at the piperidine ring or elongation of the ethoxymethyl chain). Assess changes in binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, fluorinated analogs of piperidine derivatives exhibit enhanced lipophilicity and receptor selectivity .
Q. What strategies are effective in resolving contradictory data regarding the compound's in vitro vs. in vivo efficacy?
- Methodology : Validate discrepancies using pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) and tissue distribution studies (e.g., LC-MS/MS quantification in target organs). For compounds showing poor in vivo activity despite strong in vitro results, investigate metabolic degradation pathways using liver microsome assays .
Q. How can computational modeling predict the interaction between this compound and neurotransmitter receptors?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model binding poses. Compare predicted binding energies with experimental IC values. For instance, simulations of similar piperidine derivatives have revealed hydrogen-bonding interactions with residues in the serotonin receptor active site .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization during alkylation. Use chiral chromatography or asymmetric catalysis (e.g., Evans auxiliaries) to isolate enantiomers. For scale-up, pilot studies with continuous flow reactors can enhance reproducibility, as demonstrated for related acetylpiperidine compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
